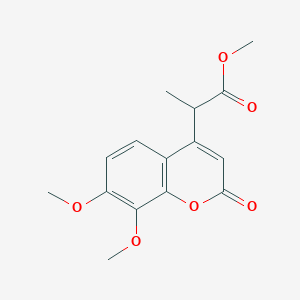
PROTAC BRD4 degrader for PAC-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The PROTAC BRD4 degrader for PAC-1 is an innovative compound designed to selectively degrade the bromodomain-containing protein 4 (BRD4) within specific cell types. Unlike traditional small molecule inhibitors, PROTACs (Proteolysis-Targeting Chimeras) offer a catalytic mechanism for protein degradation. Specifically, this PROTAC conjugate combines an antibody (trastuzumab) with a BRD4-targeting moiety, enabling precise protein degradation in HER2-positive breast cancer cells while sparing HER2-negative cells .
Synthesis Analysis
The synthesis of this PROTAC involves the strategic combination of two critical components: a potent dihydroquinazolinone-based BRD4 inhibitor (compound 6) and lenalidomide/pomalidomide as the ligand for the E3 ligase cereblon. The linker connecting these elements plays a crucial role in ensuring selective degradation of BRD4. The synthesis process aims to achieve a stable and effective conjugate that can be internalized by the target cells .
Molecular Structure Analysis
- Antibody (Trastuzumab) Linker : The antibody serves as a carrier, delivering the PROTAC to HER2-positive cells. Upon internalization, the linker is hydrolyzed, releasing the active PROTAC for BRD4 degradation .
Chemical Reactions Analysis
The key chemical reaction involves the covalent linkage of the BRD4 inhibitor, the ligand, and the antibody linker. This conjugation ensures that the PROTAC selectively targets BRD4 in HER2-positive breast cancer cells. The hydrolysis of the linker within the cell triggers the release of the active PROTAC, leading to BRD4 degradation .
Wirkmechanismus
Eigenschaften
IUPAC Name |
[(3R,5S)-1-[(2S)-2-[11-[[8-(3,5-difluoropyridin-2-yl)-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carbonyl]amino]undecanoylamino]-3,3-dimethylbutanoyl]-5-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-3-yl] (2-methyl-2-methylsulfonylsulfanylpropyl) carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H77F2N9O12S4/c1-37-53(86-36-69-37)39-21-19-38(20-22-39)28-68-57(76)49-26-43(85-60(79)84-35-62(5,6)87-89(9,82)83)32-73(49)59(78)54(61(2,3)4)70-50(74)18-16-14-12-10-11-13-15-17-23-65-56(75)44-27-48-45(24-40(44)34-88(8,80)81)46-33-71(7)58(77)52-51(46)41(29-66-52)31-72(48)55-47(64)25-42(63)30-67-55/h19-22,24-25,27,29-30,33,36,43,49,54,66H,10-18,23,26,28,31-32,34-35H2,1-9H3,(H,65,75)(H,68,76)(H,70,74)/t43-,49+,54-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOQCGGMHFUNNF-FDTYQFAOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)OC(=O)OCC(C)(C)SS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)OC(=O)OCC(C)(C)SS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H77F2N9O12S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1306.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzylthio)-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2680131.png)
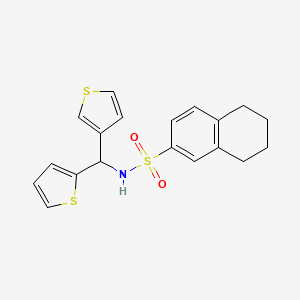

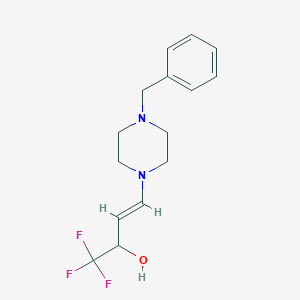
![1-[4-(Propan-2-yl)phenyl]-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2680137.png)

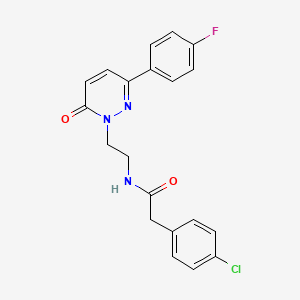
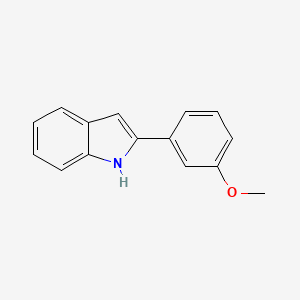
![2-({[(4-chlorophenyl)methyl]carbamoyl}amino)-N-(cyanomethyl)acetamide](/img/structure/B2680148.png)
![2-({4-[(4-Nitrophenyl)methoxy]phenyl}methylidene)propanedinitrile](/img/structure/B2680149.png)
![N-[3-(aminomethyl)phenyl]-2-methoxyacetamide](/img/structure/B2680151.png)
